4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound features a fused ring system consisting of a pyridine ring and a pyrazine ring, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can induce toxic or adverse effects, including oxidative damage and inflammation. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, further modulating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization within the cell can determine the specific biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzyme inhibition and receptor binding. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A closely related compound with similar structural features.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit a range of biological activities.
Uniqueness: 4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-12-7-6-10-8-4-3-5-11-9(8)12/h3-5,10H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUPKCQWZMYGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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